The molecule possesses a combined benzothiophene and nitrile functional group, which are commonly used building blocks in organic synthesis. Researchers might explore using 6-Bromobenzo[b]thiophene-2-carbonitrile as a starting material for synthesizing novel organic compounds with desired properties.
The presence of the bromine atom introduces a site for potential chemical modifications. This could be of interest for researchers in material science investigating the development of new materials with specific optoelectronic or conductive properties.
6-Bromobenzo[b]thiophene-2-carbonitrile is a chemical compound belonging to the family of benzothiophene derivatives. Its molecular formula is , with a molecular weight of approximately 238.11 g/mol. The compound is characterized by the presence of a bromine atom and a nitrile group attached to the benzothiophene ring, which contributes to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.
This compound has shown notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes. Specifically, it inhibits CYP1A2, CYP2C19, and CYP2C9 enzymes, which are crucial for drug metabolism. The inhibition of these enzymes can lead to altered gene expression profiles related to detoxification processes and cellular metabolism. Additionally, 6-Bromobenzo[b]thiophene-2-carbonitrile influences various cellular signaling pathways, indicating its potential role in pharmacological applications .
The synthesis of 6-Bromobenzo[b]thiophene-2-carbonitrile typically involves two main steps:
In industrial settings, these methods are scaled up using continuous flow reactors and optimized conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography are commonly employed .
6-Bromobenzo[b]thiophene-2-carbonitrile serves as a valuable intermediate in organic synthesis. Its unique structure allows for versatile modifications that can lead to new materials with specific properties. Potential applications include:
The interactions of 6-Bromobenzo[b]thiophene-2-carbonitrile with biological systems have been explored primarily through its inhibitory effects on cytochrome P450 enzymes. These interactions can significantly impact drug metabolism and efficacy, making it a subject of interest in pharmacokinetics studies. Further research is needed to elucidate its complete interaction profile with other biomolecules and its potential therapeutic implications .
Several compounds share structural similarities with 6-Bromobenzo[b]thiophene-2-carbonitrile. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromobenzothiophene | Lacks nitrile group | Less versatile in synthetic applications |
| 6-Bromobenzo[b]thiophene-2-carboxylic acid | Contains carboxylic acid instead of nitrile | Affects reactivity and applications |
| Benzo[b]thiophene-2-carbonitrile | Similar structure but without bromine | Limited reactivity compared to 6-bromobenzo[b]thiophene-2-carbonitrile |
| 3-Bromo-2-methylbenzo[b]thiophene | Methyl group at position 2 | Different reactivity profile due to methyl substitution |
| 3-Bromothiophene-2-carbonitrile | Bromine at position 3 instead | Variation in biological activity |
6-Bromobenzo[b]thiophene-2-carbonitrile stands out due to its combination of both bromine and nitrile groups, providing a unique balance of reactivity and stability that enhances its utility in synthetic chemistry compared to similar compounds. This versatility makes it an attractive candidate for further research and development in various fields .
6-Bromobenzo[b]thiophene-2-carbonitrile exhibits a planar molecular architecture characteristic of benzothiophene derivatives, with the molecular formula C₉H₄BrNS and a molecular weight of 238.10 grams per mole [1] [2] [3]. The compound features a fused ring system consisting of a benzene ring condensed with a thiophene ring, where the bromine substituent is positioned at the 6-position of the benzene ring and the nitrile group is attached at the 2-position of the thiophene ring [3].
The molecular geometry analysis reveals that the benzothiophene core maintains aromaticity through delocalized π-electron systems across both rings [4] [5]. The planar structure contributes to the compound's stability and electronic properties, with the thiophene sulfur atom participating in the aromatic system [4]. The bromine substituent introduces steric and electronic effects that influence the overall molecular conformation [5].
Crystallographic studies of related benzothiophene derivatives demonstrate that these compounds typically adopt planar conformations in the solid state [5]. The benzothiophene moiety shows characteristic bond lengths and angles consistent with aromatic systems, with the six-membered ring adopting near-perfect planarity [5]. The dihedral angles between substituent groups and the benzothiophene core are typically minimal, maintaining the planar molecular architecture [5].
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₉H₄BrNS [3] |
| Molecular Weight | 238.10 g/mol [1] [2] |
| Chemical Abstracts Service Number | 1190198-24-3 [3] |
| International Union of Pure and Applied Chemistry Name | 6-bromo-1-benzothiophene-2-carbonitrile [3] |
| Simplified Molecular Input Line Entry System | N#CC=1SC=2C=C(Br)C=CC2C1 [3] |
The thermodynamic characterization of 6-Bromobenzo[b]thiophene-2-carbonitrile reveals distinctive stability profiles influenced by the bromine substituent and nitrile functionality . The compound demonstrates thermal stability under standard laboratory conditions, with storage requirements typically maintained at temperatures below -20°C to prevent degradation [7] .
Related benzothiophene derivatives exhibit characteristic thermal behavior, with benzothiophene itself showing a heat capacity transition between 250 and 261.6 K, indicating potential order-disorder phenomena in the solid state [8]. The entropy of benzothiophene compounds at 298.16 K has been determined to be approximately 42.33 cal deg⁻¹ mol⁻¹ for the solid state [8].
The presence of both bromine and nitrile substituents affects the molecular stability through electronic effects . The electron-withdrawing nature of both functional groups influences the overall molecular stability and reactivity patterns . Thermal gravimetric analysis indicates that the compound maintains structural integrity under controlled heating conditions, with decomposition typically occurring at elevated temperatures [9].
| Thermodynamic Parameter | Value | Reference Compound |
|---|---|---|
| Storage Temperature | < -20°C [7] | 6-Bromobenzo[b]thiophene-2-carbonitrile |
| Heat Capacity Transition | 250-261.6 K [8] | Benzothiophene |
| Entropy (298.16 K) | 42.33 cal deg⁻¹ mol⁻¹ [8] | Benzothiophene |
| Heat of Fusion | 2826.8 cal mol⁻¹ [8] | Benzothiophene |
6-Bromobenzo[b]thiophene-2-carbonitrile exhibits moderate solubility characteristics in organic solvents, consistent with its aromatic heterocyclic structure [4]. The compound demonstrates limited solubility in water, typical for brominated aromatic compounds, but shows enhanced solubility in polar aprotic solvents [9].
The solubility profile indicates high compatibility with dimethylformamide, with reported solubility reaching 45 milligrams per milliliter [9]. This enhanced solubility in polar aprotic media is attributed to the dipole moment of the molecule, estimated at 5.2 Debye units [9]. The presence of the nitrile group contributes to the compound's polarity and influences its interaction with polar solvents [9].
Comparative analysis with related benzothiophene derivatives shows that 6-bromobenzo[b]thiophene exhibits moderate solubility in organic solvents, which is characteristic of compounds containing aromatic systems [4]. The bromine substituent enhances the compound's reactivity and influences its solubility parameters through electronic effects [4].
| Solvent System | Solubility |
|---|---|
| Water | < 0.1 mg/mL [9] |
| Dimethylformamide | 45 mg/mL [9] |
| Acetonitrile | Moderate [9] |
| Organic Solvents (General) | Moderate [4] |
The nuclear magnetic resonance spectroscopic analysis of 6-Bromobenzo[b]thiophene-2-carbonitrile provides distinctive spectral signatures characteristic of the benzothiophene framework with bromine and nitrile substitution [10] [11]. Proton nuclear magnetic resonance spectroscopy reveals characteristic aromatic proton signals in the 7.0-8.5 parts per million region [10] [12].
Related benzothiophene carbonitrile derivatives demonstrate typical aromatic proton patterns, with signals appearing as doublets and multiplets depending on the substitution pattern [10] [12]. The carbon-13 nuclear magnetic resonance spectrum shows characteristic signals for the nitrile carbon typically appearing around 115-120 parts per million [10].
Comparative analysis with similar brominated benzothiophene derivatives indicates that the bromine substitution causes characteristic downfield shifts in neighboring carbon signals [11] [13]. The thiophene ring carbons exhibit chemical shifts consistent with aromatic sulfur-containing heterocycles [10] [14].
| Nuclear Magnetic Resonance Signal | Chemical Shift Range |
|---|---|
| Aromatic Protons | 7.0-8.5 ppm [10] [12] |
| Nitrile Carbon | 115-120 ppm [10] |
| Aromatic Carbons | 120-140 ppm [10] [11] |
| Thiophene Carbons | 125-135 ppm [10] [14] |
The infrared spectroscopic characterization of 6-Bromobenzo[b]thiophene-2-carbonitrile reveals distinctive vibrational frequencies corresponding to the functional groups present in the molecule [15]. The nitrile stretch typically appears as a sharp, intense band around 2200 wavenumbers, characteristic of aromatic nitriles [16].
Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aromatic carbon-carbon stretching modes are observed between 1400-1600 wavenumbers . The benzothiophene ring system exhibits characteristic out-of-plane bending modes in the fingerprint region below 1000 wavenumbers [17].
The bromine substitution influences the vibrational spectrum through mass effects and electronic perturbations . Carbon-bromine stretching vibrations typically appear in the 500-700 wavenumber region, though these may be overlapped with other skeletal vibrations [18].
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| Nitrile Stretch | ~2200 [16] |
| Aromatic Carbon-Hydrogen Stretch | 3000-3100 |
| Aromatic Carbon-Carbon Stretch | 1400-1600 |
| Carbon-Bromine Stretch | 500-700 [18] |
Mass spectrometric analysis of 6-Bromobenzo[b]thiophene-2-carbonitrile reveals characteristic fragmentation patterns influenced by the bromine isotope pattern and the stability of the benzothiophene framework [19] [18]. The molecular ion peak appears at mass-to-charge ratio 238/240, reflecting the natural bromine isotope distribution [19] [18].
Common fragmentation pathways include the loss of the bromine atom, resulting in fragment ions at mass-to-charge ratio 159, corresponding to the benzothiophene-2-carbonitrile cation [18]. The nitrile group typically remains attached to the benzothiophene core during fragmentation, indicating the stability of this structural unit [19].
Additional fragmentation patterns involve the cleavage of carbon-carbon bonds adjacent to the thiophene sulfur, leading to characteristic sulfur-containing fragment ions [19]. The benzothiophene ring system demonstrates relatively high stability under electron impact conditions, with the aromatic framework often remaining intact [19].
| Fragment Ion | Mass-to-Charge Ratio | Assignment |
|---|---|---|
| Molecular Ion | 238/240 [18] | [M]⁺- (Bromine isotope pattern) |
| Base Fragment | 159 [18] | [M-Br]⁺ |
| Benzothiophene Core | 134 [19] | [C₈H₆S]⁺- |
| Nitrile Fragment | 26 [18] | [CN]⁺- |